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molecular formula C13H11F2NO3 B2613998 Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 124458-07-7

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B2613998
M. Wt: 267.232
InChI Key: GTPFLEGLYUEYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05037834

Procedure details

6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-quinoline-3-carboxylic acid ethyl ester (7.24 g, 27.1 mmol) was mixed with 1N hydrochloric acid (300 ml) and heated to reflux for 2 hours. The reaction mixture was filtered, and the precipitate washed with water and dried under vacuum to provide the title product as a white solid, m.p. 284°-287° (5.78 g, 24.2 mmol, 89% yield).
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][C:11]([F:18])=[C:12]([F:17])[CH:13]=2)[N:8]([CH3:19])[CH:7]=1)=[O:5])C>Cl>[F:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][C:11]=1[F:18])[N:8]([CH3:19])[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[C:15]2=[O:16]

Inputs

Step One
Name
Quantity
7.24 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the precipitate washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=CN(C2=CC1F)C)C(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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